molecular formula C13H12N6O3S3 B2878081 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1226451-25-7

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2878081
CAS No.: 1226451-25-7
M. Wt: 396.46
InChI Key: ZBTAHJYGLIBUAM-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((furan-2-ylmethyl)amino)-2-oxoethyl group and a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. Its synthesis likely involves multi-step reactions, including the formation of thiadiazole rings, thioether coupling, and carboxamide functionalization. Thiadiazoles are known for their diverse bioactivities, such as antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S3/c1-7-10(25-19-16-7)11(21)15-12-17-18-13(24-12)23-6-9(20)14-5-8-3-2-4-22-8/h2-4H,5-6H2,1H3,(H,14,20)(H,15,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTAHJYGLIBUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiadiazole Moiety : Known for diverse biological activities including antimicrobial and anticancer effects.
  • Furan Ring : Enhances the compound's aromatic character and may improve interactions with biological targets.
  • Amide Group : Contributes to the compound's stability and solubility in biological systems.

The molecular formula is C15H16N4O3S3C_{15}H_{16}N_4O_3S_3 with a molecular weight of approximately 471.6 g/mol. The presence of multiple functional groups suggests a potential for varied reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with thiadiazole structures exhibit significant biological activities. The following table summarizes various activities associated with similar compounds:

Compound Class Biological Activity
Thiadiazole DerivativesAntimicrobial
Furan-containing AmidesAnticancer
Pyrrolidine-based CompoundsAntiviral

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. For instance, studies indicate that 1,3,4-thiadiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Compounds containing thiadiazole have been linked to apoptosis induction and cell cycle arrest in various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against melanoma (SK-MEL-2) and breast cancer (MCF-7) cell lines .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Research suggests that these compounds can halt the progression of the cell cycle at different phases, particularly G1/S or G2/M transitions.
  • Antimicrobial Mechanisms : For antimicrobial activity, the disruption of membrane integrity or interference with nucleic acid synthesis has been noted.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Cytotoxicity Studies : A study evaluated various thiadiazole derivatives against cancer cell lines and found significant cytotoxic effects with certain substitutions on the thiadiazole ring enhancing activity .
  • Antimicrobial Efficacy : In vitro studies have demonstrated that specific derivatives exhibit lower MIC values compared to standard antibiotics, indicating superior efficacy against resistant strains .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the C-5 phenyl ring of thiadiazoles significantly influence their anticancer potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of thiadiazole derivatives:

Compound Key Substituents Biological Activity Synthetic Route
Target Compound Furan-2-ylmethyl, thioether, dual thiadiazole rings Hypothesized anticancer/antimicrobial (inferred from analogues) Likely involves thiadiazole ring formation, alkylation, and carboxamide coupling
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Phenyl, methylthio Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/mL) Alkylation of thioxo intermediates with alkyl halides
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives Pyridinyl, thiazole ring Enzyme inhibition (statistical significance: p<0.05–0.001) Coupling of carboxylate intermediates with amines
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide Phenyl, thioxo Not explicitly reported; used as a precursor for bioactive derivatives Reaction of hydrazinecarbothioamides with carbon disulfide
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide Ethyl, dimethylfuran Undisclosed (structural similarity suggests potential bioactivity) Unreported in evidence; likely involves furan-carboxamide coupling

Key Differences and Implications

  • Thiadiazole vs. Thiazole Cores : The dual thiadiazole rings in the target compound may confer greater metabolic stability compared to thiazole-based analogues (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) due to sulfur’s electron-withdrawing effects .
  • Furan vs. Phenyl/Pyridinyl Groups : The furan-2-ylmethyl substituent could improve bioavailability over phenyl or pyridinyl groups, as furans often exhibit lower toxicity and better solubility . However, phenyl groups in compounds like 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide may enhance π-π stacking in enzyme active sites .
  • Thioether Linkage : The thioether bridge in the target compound may increase oxidative stability compared to thiol (-SH) or disulfide (-S-S-) linkages seen in precursors like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide .

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